molecular formula C18H21FN4O4S B11180310 N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide

Cat. No.: B11180310
M. Wt: 408.4 g/mol
InChI Key: HGSUQYDJCMJLPO-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C18H21FN4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

N-[3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C18H21FN4O4S/c1-26-16-8-3-13(9-17(16)27-2)10-23-11-20-18(21-12-23)22-28(24,25)15-6-4-14(19)5-7-15/h3-9H,10-12H2,1-2H3,(H2,20,21,22)

InChI Key

HGSUQYDJCMJLPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl precursor. This precursor can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reducing agent such as sodium borohydride . The next step involves the formation of the tetrahydro-1,3,5-triazine ring, which can be achieved through cyclization reactions under acidic conditions . Finally, the sulfonamide group is introduced via sulfonation reactions using reagents like sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Biological Activity

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide is a complex organic compound with potential therapeutic applications due to its unique molecular structure. This compound combines a benzenesulfonamide group with a tetrahydrotriazine moiety, which is further substituted with a 3,4-dimethoxybenzyl group. Its molecular formula is C18H22N4O4S and it has a molecular weight of approximately 390.46 g/mol .

Research indicates that this compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential interactions with biological macromolecules such as enzymes and receptors, which can lead to various biochemical effects.

Antitumor Activity

Several studies have explored the antitumor properties of compounds structurally related to this compound. For instance:

  • Cytotoxicity Assays : In vitro studies using MTS cytotoxicity assays on cancer cell lines (e.g., HCC827 and NCI-H358) have shown that related compounds exhibit notable antiproliferative effects. For example, compounds with similar structures demonstrated IC50 values ranging from 6.26 µM to over 50 µM depending on the assay format (2D vs. 3D) .
  • Mechanism : The mechanism of action is hypothesized to involve inhibition of cell proliferation through interactions with specific cellular pathways that regulate growth and survival .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated:

  • Testing Against Bacteria : Antibacterial activity has been evaluated using broth microdilution methods against Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria. Results indicated promising antibacterial activity for certain derivatives of this class .

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds:

  • Acute Toxicity : The acute toxicity of related compounds was assessed using in vivo methods, revealing an LD50 value of 1190 mg/kg for some derivatives. This suggests moderate toxicity levels that warrant further investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamideContains a chloro substituentEnhanced reactivity due to halogen
4-amino-N-(aryl)benzenesulfonamidesVarying aryl groupsDiverse biological activities based on aryl substitution

The combination of the tetrahydrotriazine system with the benzenesulfonamide functionality in this compound may enhance its stability and specificity in biological interactions compared to simpler analogs .

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